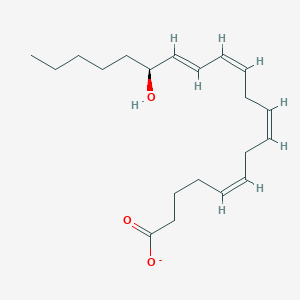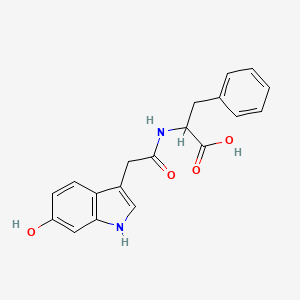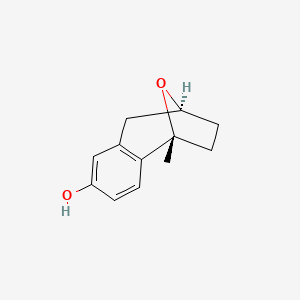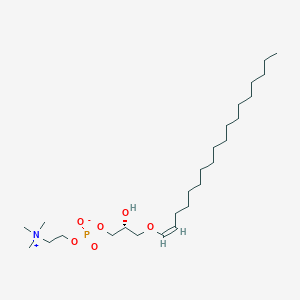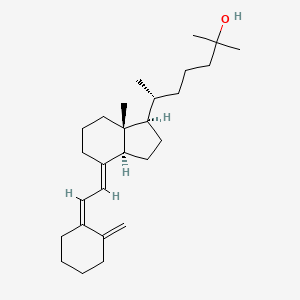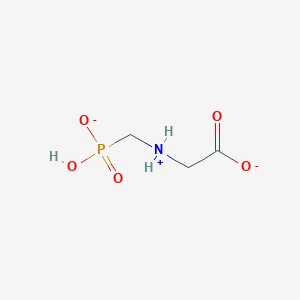
Glyphosate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyphosate(1-) is an organophosphate oxoanion obtained by the deprotonation of the carboxy and one of the phosphate OH groups as well as protonation of the amino group of glyphosate. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a glyphosate. It is a conjugate acid of a glyphosate(2-).
Wissenschaftliche Forschungsanwendungen
Overview of Glyphosate in Planted Forests
Glyphosate-based herbicides are commonly used in planted forests for vegetation control. They are applied in compliance with legal recommendations and by trained professionals. Research indicates that when used as directed, the risk of exposure to levels exceeding toxicity standards is low, and there are no significant adverse effects on terrestrial and aquatic fauna. However, additional research is needed in some areas, like glyphosate use in forests outside North America and potential indirect effects of glyphosate in sediments (Rolando et al., 2017).
Glyphosate Use in Agriculture and Associated Risks
The volume of glyphosate-based herbicides (GBHs) used in agriculture has increased significantly since the 1970s, with a corresponding rise in glyphosate presence in water sources, air, and food supplies. Recent studies point to the need for reevaluation of glyphosate toxicity. Despite regulatory authorities setting high acceptable exposure limits, emerging research suggests a reexamination of glyphosate's potential hazards (Myers et al., 2016).
Glyphosate Exposure in Occupational Settings
A study on winegrowers exposed to glyphosate did not reveal significant absorption or health concerns under the conditions examined. However, the ongoing scientific debate highlights the need for further research in understanding the effects of glyphosate in occupational settings (Ferrian et al., 2020).
Yield Effects of Glyphosate in Non-GMO Farming
Research assessing the yield effects of glyphosate in European non-GMO cropping systems found no scientific basis for published economic calculations on glyphosate yield benefits. Future studies should be adapted to Europe-specific conditions to adequately cover current cropping systems (Wiese & Steinmann, 2020).
Estimated Human and Environmental Exposure to Glyphosate
Studies indicate that systemic exposures to glyphosate in humans and animals are less than the acceptable daily intakes and reference doses set by regulatory agencies. These exposures represent a minimal risk, suggesting glyphosate's limited impact on human health and the environment under current use patterns (Solomon, 2019).
Glyphosate Tolerance in Soybean
Research on glyphosate-tolerant soybean crops has shown some phytotoxic effects affecting nutritional balance and photosynthesis. The study suggests a need for further investigation to clarify the impacts and optimize the use of glyphosate in tolerant soybean crops (Albrecht et al., 2017).
Sublethal Doses of Glyphosate on Lettuce
A study examining the effects of sublethal doses of glyphosate on lettuce showed stimulation of stem growth and fresh weight at certain doses, but inhibition at higher doses. These findings are currently limited to scientific research and not applicable to broader agricultural practices (Meseldžija et al., 2018).
Carcinogenicity and Toxicity Assessments
Eigenschaften
Molekularformel |
C3H7NO5P- |
|---|---|
Molekulargewicht |
168.07 g/mol |
IUPAC-Name |
2-[[hydroxy(oxido)phosphoryl]methylazaniumyl]acetate |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/p-1 |
InChI-Schlüssel |
XDDAORKBJWWYJS-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(=O)[O-])[NH2+]CP(=O)(O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






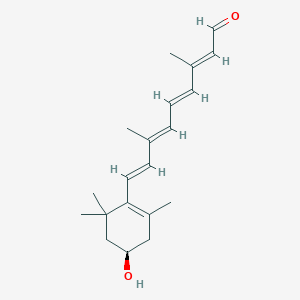
![TG(16:0/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1263071.png)
![N-[4-[(2,6-difluorophenyl)sulfonylamino]butyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263072.png)
![(4R,7R,10S,13S,15Z,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1263073.png)
